molecular formula C21H22O9 B1674860 Liquiritin CAS No. 551-15-5

Liquiritin

Cat. No. B1674860
CAS RN: 551-15-5
M. Wt: 418.4 g/mol
InChI Key: DEMKZLAVQYISIA-ZRWXNEIDSA-N
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Description

Liquiritin is a flavonoid compound derived from licorice . It is the 4’-O-glucoside of the flavanone liquiritigenin . The de novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors provides a possibility for the economical and sustainable production and application of licorice flavonoids .


Synthesis Analysis

Liquiritin accumulation in the aerial parts of Glycyrrhiza uralensis under salt stress has been observed. This accumulation is believed to be mediated by ABA signaling . De novo biosynthesis of liquiritin in Saccharomyces cerevisiae has also been reported .


Chemical Reactions Analysis

The metabolic pathways of liquiritin include oxidation, reduction, deglycosylation, isomerization, methylation, glucuronidation, and sulfation . A study has also reported the isolation and purification of liquiritin from a crude extract of Glycyrrhiza uralensis Fisch .


Physical And Chemical Properties Analysis

Liquiritin is a solid substance with a molecular weight of 418.394 g·mol−1 . It is soluble in DMSO .

Scientific Research Applications

  • Alzheimer’s Disease Research

    • Liquiritin has been found to have potential applications in Alzheimer’s disease research . It has been shown to penetrate the blood-brain-barrier and display anti-Alzheimer’s disease effects .
    • In one study, liquiritin was found to protect SH-SY5Y cells from oxygen and glucose deprivation/reoxygenation-induced damage by improving viability and reducing apoptosis, and oxidative stress .
  • Antidepressant Research

    • Liquiritin has been studied for its potential antidepressant effects .
    • It has been found to display antidepressant effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Antitumor Research

    • Liquiritin has been studied for its potential antitumor effects .
    • It has been found to display antitumor effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Anti-Inflammatory Research

    • Liquiritin has been studied for its potential anti-inflammatory effects .
    • It has been found to display anti-inflammatory effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Cardiovascular Protection Research

    • Liquiritin has been studied for its potential cardiovascular protection effects .
    • It has been found to display cardiovascular protection effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Antitussive Research

    • Liquiritin has been studied for its potential antitussive effects .
    • It has been found to display antitussive effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Hepatoprotection Research

    • Liquiritin has been studied for its potential hepatoprotective effects .
    • It has been found to display hepatoprotective effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Skin Protective Research

    • Liquiritin has been studied for its potential skin protective effects .
    • It has been found to display skin protective effects, although the specific methods of application or experimental procedures were not detailed in the search results .
  • Biosynthesis Research

    • Liquiritin has been studied for its potential in biosynthesis .
    • De novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors, provides a possibility for the economical and sustainable production and application of licorice flavonoids through synthetic biology .
  • Neuroprotection Research

    • Liquiritin has been studied for its potential neuroprotective effects .
    • It has been found to display neuroprotective effects, although the specific methods of application or experimental procedures were not detailed in the search results .
    • The outcomes suggest that liquiritin could potentially be used in the treatment of nerve injury induced by cerebral ischemia/reperfusion, but more research is needed to confirm these findings and to understand the mechanisms involved .
  • Biosynthesis Research

    • Liquiritin has been studied for its potential in biosynthesis .
    • De novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors, provides a possibility for the economical and sustainable production and application of licorice flavonoids through synthetic biology .
    • The outcomes suggest that liquiritin could potentially be used in the field of synthetic biology, but more research is needed to confirm these findings and to understand the mechanisms involved .

Future Directions

Liquiritin has shown potential in relieving hypoxia/reoxygenation-induced disruption on the blood-brain barrier . Future studies will verify the role of these proteins in Liquiritin’s protective effects . Another study suggests that maintaining the integrity of the blood-brain barrier may emerge as a new therapeutic strategy .

properties

IUPAC Name

(2S)-7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15-,17+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKZLAVQYISIA-ZRWXNEIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203619
Record name Liquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liquiritin

CAS RN

551-15-5
Record name Liquiritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIQUIRITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O79T74CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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